Myristoyl-Lys-Arg-Thr-Leu-Arg-OH

Descripción general

Descripción

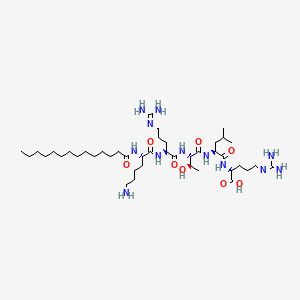

Myristoyl-Lys-Arg-Thr-Leu-Arg-OH is a peptide compound that features a myristoyl group attached to the N-terminal lysine residue. This compound is part of a broader class of N-myristoylated peptides, which are known for their role in various biological processes, including signal transduction, protein stability, and cellular localization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Myristoyl-Lys-Arg-Thr-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The myristoyl group is introduced at the N-terminal lysine residue through an acylation reaction using myristic acid .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .

Análisis De Reacciones Químicas

Types of Reactions

Myristoyl-Lys-Arg-Thr-Leu-Arg-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized at specific amino acid residues, such as methionine and cysteine.

Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Protected amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Overview:

Myristoyl-Lys-Arg-Thr-Leu-Arg-OH is increasingly utilized in drug delivery systems because of its ability to enhance the solubility and stability of therapeutic agents. This is particularly important in formulating effective treatments for conditions like cancer.

Case Study:

A study demonstrated that incorporating myristoylated peptides into liposomal formulations improved the delivery of chemotherapeutic agents, leading to increased efficacy and reduced side effects in animal models of cancer .

| Aspect | Details |

|---|---|

| Therapeutic Agents | Chemotherapeutics |

| Formulation Type | Liposomal |

| Outcome | Enhanced efficacy, reduced side effects |

Peptide Synthesis

Overview:

The compound serves as a crucial building block in peptide synthesis, allowing researchers to create complex peptides with specific biological activities. This is vital for pharmaceutical development and biotechnology.

Case Study:

In a recent investigation, researchers synthesized a series of myristoylated peptides to study their interactions with cell membranes. The findings indicated that the myristoylation significantly improved membrane penetration, which is essential for therapeutic efficacy .

| Synthesis Method | Details |

|---|---|

| Technique Used | Solid-phase peptide synthesis (SPPS) |

| Biological Activity | Enhanced membrane interaction |

Cosmetic Formulations

Overview:

this compound is employed in cosmetic products due to its moisturizing properties. It helps improve skin hydration and elasticity, making it a valuable ingredient in skincare formulations.

Case Study:

A formulation study showed that products containing myristoylated peptides resulted in significantly improved skin hydration levels compared to control formulations without these peptides .

| Cosmetic Product Type | Effectiveness Measure |

|---|---|

| Skincare Products | Improved hydration and elasticity |

| Study Outcome | Significant improvement over control |

Biotechnology Research

Overview:

In biotechnology, this compound plays a role in the development of biosensors and biomaterials. Its ability to interact with biological systems makes it suitable for innovative diagnostic solutions.

Case Study:

Research has shown that myristoylated peptides can be used to create biosensors that detect specific biomolecules with high sensitivity. These sensors have applications in disease diagnostics, particularly in early detection of cancers .

| Application Area | Details |

|---|---|

| Biosensors Development | High sensitivity for biomolecule detection |

| Diagnostic Applications | Early detection of diseases |

Mecanismo De Acción

The mechanism of action of Myristoyl-Lys-Arg-Thr-Leu-Arg-OH involves its interaction with specific molecular targets and pathways. The myristoyl group facilitates the peptide’s association with cellular membranes, influencing its localization and function. This interaction can modulate signal transduction pathways, protein stability, and cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

- N-Myristoyl-glycyl-lysyl-arginyl-threonyl-leucyl-arginine

- N-Myristoyl-alanyl-lysyl-arginyl-threonyl-leucyl-arginine

- N-Myristoyl-seryl-lysyl-arginyl-threonyl-leucyl-arginine

Uniqueness

Myristoyl-Lys-Arg-Thr-Leu-Arg-OH is unique due to its specific amino acid sequence and the presence of the myristoyl group. This combination imparts distinct biochemical properties, such as enhanced membrane association and specific protein interactions, making it valuable for various research and therapeutic applications .

Actividad Biológica

Myristoyl-Lys-Arg-Thr-Leu-Arg-OH, a myristoylated hexapeptide, has gained attention for its diverse biological activities and applications in drug delivery, peptide synthesis, and biotechnology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C34H68N16O8

- Molecular Weight : 829.006 g/mol

- CAS Number : 125678-68-4

This compound exhibits its biological effects primarily through interactions with cellular membranes and proteins. The myristoyl group enhances membrane affinity, facilitating the compound's uptake into cells. This property is particularly beneficial for drug delivery systems, where it aids in the solubilization and stabilization of therapeutic agents.

- Protein Kinase C Activation : The hexapeptide acts as a substrate for protein kinase C (PKC), leading to autophosphorylation events that influence various signaling pathways within the cell .

- Histone Phosphorylation Inhibition : Research indicates that this compound can inhibit histone phosphorylation, thereby affecting gene expression and cellular processes related to growth and differentiation .

1. Drug Delivery Systems

This compound enhances cellular uptake of drugs, making it a valuable component in cancer therapies. Its ability to improve the solubility and stability of therapeutic agents allows for more effective formulations .

2. Anticancer Properties

Studies have demonstrated that myristoylated peptides can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. For instance, the compound has been shown to increase the activity of membrane-bound Ca2+-inhibited protein kinases in fibroblast cells .

3. Cosmetic Applications

In the cosmetic industry, this compound is utilized for its moisturizing properties, which improve skin hydration and elasticity. Its incorporation into skincare products has shown positive effects on skin quality .

Case Studies

Applications in Biotechnology

This compound is also pivotal in the development of biosensors and biomaterials. Its properties support innovative solutions in diagnostics and tissue engineering applications, showcasing its versatility beyond traditional pharmaceutical uses .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82N12O8/c1-5-6-7-8-9-10-11-12-13-14-15-23-34(56)50-30(20-16-17-24-43)36(57)51-31(21-18-25-48-41(44)45)37(58)54-35(29(4)55)39(60)53-33(27-28(2)3)38(59)52-32(40(61)62)22-19-26-49-42(46)47/h28-33,35,55H,5-27,43H2,1-4H3,(H,50,56)(H,51,57)(H,52,59)(H,53,60)(H,54,58)(H,61,62)(H4,44,45,48)(H4,46,47,49)/t29-,30+,31+,32+,33+,35+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCADRBIEWWELGN-PGMVXXSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82N12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154853 | |

| Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

883.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125678-68-4 | |

| Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125678684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.